![molecular formula C10H7F3N2O B160119 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1960-77-6](/img/structure/B160119.png)
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound with the CAS Number: 1960-77-6 . It has a linear formula of C10H7F3N2O .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide can be represented by the InChI code: 1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-9(16)4-5-14/h1-3,6H,4H2,(H,15,16) . The compound has a molecular weight of 228.17 g/mol .Physical And Chemical Properties Analysis
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide is a solid at room temperature . It has a molecular weight of 228.17 . The compound is sealed in a dry environment and stored at 2-8°C .Scientific Research Applications
Chemical Reactivity and Reactions
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Synthesis of Biologically Active Compounds
This compound is used in the synthesis of biologically active compounds . It has been used in the formation of aminopyrazole structures . When treated with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature, it furnishes an aminopyrazole structure .
Preparation of N-cyanoacetamides
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide is used in the preparation of N-cyanoacetamides . The synthesis of cyanoacetamides may be carried out in several ways, and this compound is often used in these processes .
Necroptosis Inhibitors
This compound has been used in the synthesis of TAK-632 analogues, which are novel necroptosis inhibitors . These inhibitors target Receptor-Interacting Protein Kinase 3 (RIPK3), and have shown in vivo efficacy .
Insecticidal Activity
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its insecticidal activity . Further research is needed to fully understand its potential in this field .
Pharmaceutical Research
Due to its diverse biological activities, this compound has drawn the attention of biochemists in the last decade . It has potential in evolving better chemotherapeutic agents .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It is harmful if swallowed (H302) and harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
This compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
It’s known that the compound has a larger conjugated structure, which could potentially interact with its targets and induce changes .
properties
IUPAC Name |
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-9(16)4-5-14/h1-3,6H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPXSLNQQNLJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326904 | |
Record name | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
1960-77-6 | |
Record name | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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